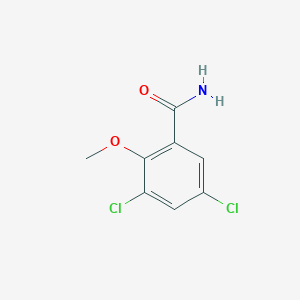
3,5-Dichloro-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dichloro-2-methoxybenzamide, also known as BML-210, is a synthetic compound that has gained attention in the scientific community for its potential applications in research. This compound has been found to possess a range of biochemical and physiological effects that make it a valuable tool for investigating various biological processes. In
Aplicaciones Científicas De Investigación
3,5-Dichloro-2-methoxybenzamide has been used in various scientific research applications, including cancer research, inflammation research, and neuroscience research. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB, a key regulator of inflammation. In neuroscience research, this compound has been found to modulate the activity of GABA receptors and reduce anxiety-like behavior in animal models.
Mecanismo De Acción
The mechanism of action of 3,5-Dichloro-2-methoxybenzamide is not fully understood. However, it has been suggested that this compound exerts its effects by modulating various signaling pathways in cells. For example, in cancer cells, this compound has been found to inhibit the activity of AKT and mTOR, two key signaling pathways that promote cell growth and survival. In inflammation cells, this compound has been shown to inhibit the activity of IKKβ, a key enzyme that activates NF-κB and promotes inflammation.
Biochemical and Physiological Effects
This compound has been found to possess a range of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell cycle progression, and reduce the expression of anti-apoptotic proteins. In inflammation cells, this compound has been found to reduce the production of pro-inflammatory cytokines, inhibit the activation of NF-κB, and reduce the expression of adhesion molecules. In neuroscience research, this compound has been found to modulate the activity of GABA receptors and reduce anxiety-like behavior in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3,5-Dichloro-2-methoxybenzamide in lab experiments is its ability to selectively target specific signaling pathways in cells. This compound has been found to inhibit the activity of AKT and mTOR in cancer cells, which are key pathways involved in cancer cell growth and survival. However, a limitation of using this compound is its potential toxicity. This compound has been found to induce cell death in cancer cells, but it may also have toxic effects on normal cells.
Direcciones Futuras
There are several future directions for research on 3,5-Dichloro-2-methoxybenzamide. One direction is to investigate the potential of this compound as a therapeutic agent for cancer and inflammation. Another direction is to explore the mechanism of action of this compound and identify new signaling pathways that it may target. Additionally, future research could investigate the potential of this compound as a tool for neuroscience research, particularly in the area of anxiety and mood disorders.
Conclusion
In conclusion, this compound is a synthetic compound that has potential applications in scientific research. This compound has been found to possess a range of biochemical and physiological effects that make it a valuable tool for investigating various biological processes. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for research that could further our understanding of its potential therapeutic applications and mechanism of action.
Métodos De Síntesis
The synthesis method of 3,5-Dichloro-2-methoxybenzamide involves the reaction of 3,5-dichloro-2-methoxybenzoic acid with thionyl chloride to form 3,5-dichloro-2-methoxybenzoyl chloride. This intermediate product is then reacted with ammonia to form this compound. The purity of the final product can be improved by recrystallization.
Propiedades
Fórmula molecular |
C8H7Cl2NO2 |
|---|---|
Peso molecular |
220.05 g/mol |
Nombre IUPAC |
3,5-dichloro-2-methoxybenzamide |
InChI |
InChI=1S/C8H7Cl2NO2/c1-13-7-5(8(11)12)2-4(9)3-6(7)10/h2-3H,1H3,(H2,11,12) |
Clave InChI |
KWZLAZUJRLIEFH-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1C(=O)N)Cl)Cl |
SMILES canónico |
COC1=C(C=C(C=C1Cl)Cl)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-({5-Bromo-2-[(2-fluorobenzyl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B223888.png)
![2-({5-Bromo-2-[(4-fluorobenzyl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B223890.png)
![{[4-(Benzyloxy)phenyl]methyl}[3-(methylamino)propyl]amine](/img/structure/B223891.png)
![2-[(3,5-Dibromo-4-ethoxybenzyl)amino]-1-butanol](/img/structure/B223892.png)
![N-{5-bromo-2-[(4-fluorobenzyl)oxy]benzyl}-N-[2-(dimethylamino)ethyl]amine](/img/structure/B223894.png)
![2-({5-Chloro-2-[(4-fluorobenzyl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B223898.png)
![2-({2-[(2-Fluorobenzyl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B223905.png)
![N-({2-[(4-fluorobenzyl)oxy]-1-naphthyl}methyl)-N-[3-(methylamino)propyl]amine](/img/structure/B223908.png)
![2-{[2-(Benzyloxy)-5-chlorobenzyl]amino}-1-phenylethanol](/img/structure/B223910.png)
![2-({3-[(4-Chlorobenzyl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B223911.png)
![2-({2-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B223914.png)
![N-allyl-N-{5-chloro-2-[(4-fluorobenzyl)oxy]benzyl}amine](/img/structure/B223921.png)
![N-{5-bromo-2-[(4-chlorobenzyl)oxy]benzyl}-N-propylamine](/img/structure/B223926.png)